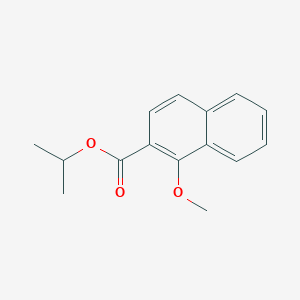
1,5-Dibromohex-1-ene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
1,5-Dibromohex-1-ene can be synthesized through several methods. One common approach involves the bromination of hex-1-ene. This reaction typically uses bromine (Br2) as the brominating agent in the presence of a solvent such as dichloromethane. The reaction proceeds via an electrophilic addition mechanism, where the bromine molecule adds across the double bond of hex-1-ene, resulting in the formation of this compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Industrial methods may also incorporate advanced techniques such as microwave-assisted synthesis to reduce reaction times and energy consumption.
化学反应分析
Types of Reactions
1,5-Dibromohex-1-ene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other nucleophiles, such as hydroxide ions (OH-) or amines, through nucleophilic substitution reactions.
Elimination Reactions: Under basic conditions, this compound can undergo elimination reactions to form hex-1-yne or other alkyne derivatives.
Addition Reactions: The double bond in this compound can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.
Common Reagents and Conditions
Bromine (Br2): Used for the initial bromination of hex-1-ene.
Sodium Hydroxide (NaOH): Commonly used in elimination reactions to form alkynes.
Hydrogen Bromide (HBr): Can be used in addition reactions to further functionalize the compound.
Major Products Formed
Hex-1-yne: Formed through elimination reactions.
1,5-Dibromohexane: Formed through hydrogenation of the double bond.
科学研究应用
1,5-Dibromohex-1-ene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Material Science: Used in the preparation of polymers and advanced materials with specific properties.
Medicinal Chemistry: Investigated for its potential use in the synthesis of pharmaceutical intermediates and active compounds.
Chemical Biology: Utilized in the study of biological systems and the development of chemical probes
作用机制
The mechanism of action of 1,5-dibromohex-1-ene in chemical reactions involves the interaction of its bromine atoms and double bond with various reagents. In nucleophilic substitution reactions, the bromine atoms act as leaving groups, allowing nucleophiles to attack the carbon atoms. In elimination reactions, the base abstracts a proton, leading to the formation of a double or triple bond .
相似化合物的比较
Similar Compounds
1,4-Dibromo-2-butene: Another dibromoalkene with similar reactivity but different structural properties.
1,2-Dibromoethane: A simpler dibromoalkane used in different applications.
1,3-Dibromopropane: Used in organic synthesis and as a reagent in various chemical reactions
Uniqueness
1,5-Dibromohex-1-ene is unique due to its specific positioning of bromine atoms and the double bond, which imparts distinct reactivity and makes it suitable for specialized applications in synthesis and industry.
属性
CAS 编号 |
138118-44-2 |
|---|---|
分子式 |
C6H10Br2 |
分子量 |
241.95 g/mol |
IUPAC 名称 |
1,5-dibromohex-1-ene |
InChI |
InChI=1S/C6H10Br2/c1-6(8)4-2-3-5-7/h3,5-6H,2,4H2,1H3 |
InChI 键 |
GCDYJLILCRGGRO-UHFFFAOYSA-N |
规范 SMILES |
CC(CCC=CBr)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[([2,2'-Bipyridin]-5-yl)methyl](triphenyl)phosphanium bromide](/img/structure/B14280524.png)
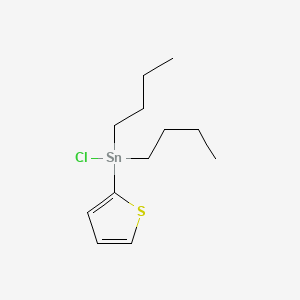
![1-Imino-1H-naphtho[2,3-F]isoindol-3-amine](/img/structure/B14280536.png)
![1-[(Dichloromethylidene)phosphanyl]-2,2,6,6-tetramethylpiperidine](/img/structure/B14280557.png)
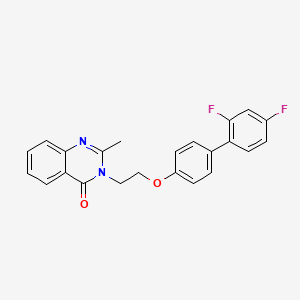
![N,N-Di([1,1'-biphenyl]-4-yl)-4'-methyl[1,1'-biphenyl]-4-amine](/img/structure/B14280583.png)
![({N-[3-(Furan-2-yl)acryloyl]glycyl}sulfanyl)acetic acid](/img/structure/B14280586.png)
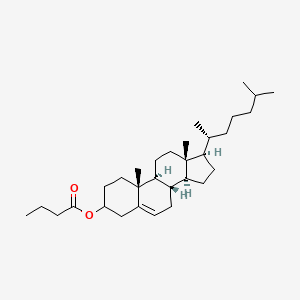
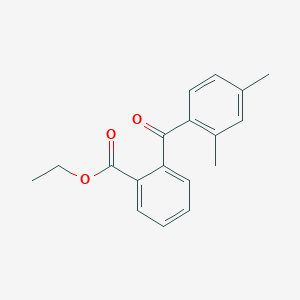
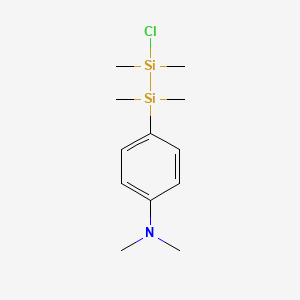
![11,11a-Dihydro-6aH-benzo[a]fluorene](/img/structure/B14280603.png)
![2-[(6-Amino-9H-purin-9-yl)methyl]propane-1,2,3-triol](/img/structure/B14280604.png)
![3,3-Bis[4-(4-aminophenoxy)phenyl]-2-benzofuran-1(3H)-one](/img/structure/B14280614.png)
